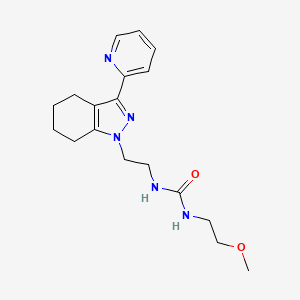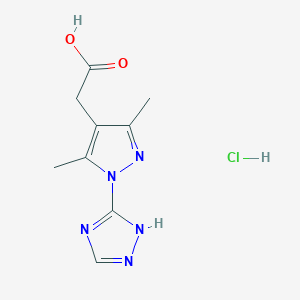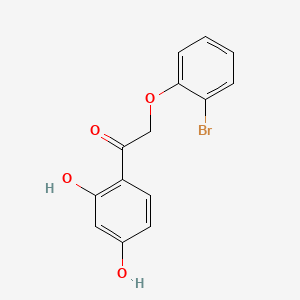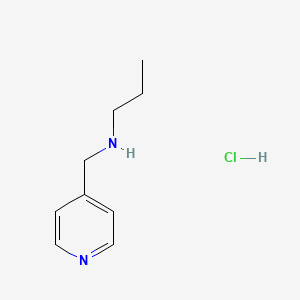![molecular formula C18H16FN3O3S B3015938 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide CAS No. 895806-14-1](/img/structure/B3015938.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide, also known as BAY-43-9006 or Sorafenib, is a small molecule drug that has been developed as a multi-kinase inhibitor. It was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and later for the treatment of hepatocellular carcinoma.
Applications De Recherche Scientifique
Chemical Synthesis and Enzyme Inhibition
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide is part of a broader class of chemical compounds that have been explored for their potential in chemical synthesis and enzyme inhibition. For example, derivatives of benzenesulfonamide, including those with fluorine substitutions, have been synthesized and evaluated for their ability to inhibit specific enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation and pain (Hashimoto et al., 2002). This suggests that N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide could be investigated for similar biological activities, contributing to the development of new therapeutic agents.
Fluorination Reactions
The structural motif of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide, particularly the fluorobenzenesulfonamide part, is also relevant in the context of fluorination reactions. Studies have shown that N-fluorobenzenesulfonamides can be fine-tuned to improve reactivity and selectivity in fluorination reactions, which are crucial in the synthesis of fluorinated organic compounds, including pharmaceuticals and agrochemicals (Wang et al., 2014). This highlights the potential use of such compounds in developing new synthetic methodologies for introducing fluorine atoms into organic molecules, enhancing their biological activity or physical properties.
Molecular Imaging and Radiotracers
Compounds structurally related to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide, especially those containing fluorine, have been explored as potential radiotracers for molecular imaging. For instance, fluorine-18 labeled sulfonureas have been synthesized for β-cell imaging, which is important in diabetes research (Shiue et al., 2001). The presence of a fluorine atom in these compounds is crucial for their application in positron emission tomography (PET), suggesting that derivatives of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide could potentially be developed as novel imaging agents.
Antimicrobial Activity
Research on benzenesulfonamide derivatives, similar to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide, has also shown potential antimicrobial activity. For example, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have demonstrated promising antimicrobial properties (Babu et al., 2015). This suggests the possibility of exploring N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide and its derivatives for antimicrobial applications, contributing to the discovery of new antibacterial and antifungal agents.
Propriétés
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-2-25-18-10-9-17(20-21-18)13-5-3-7-15(11-13)22-26(23,24)16-8-4-6-14(19)12-16/h3-12,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBRBONMPTXIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015856.png)

![2-([1,1'-biphenyl]-4-yl)-1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B3015858.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3015860.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3015868.png)


![N-(4-anilinophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3015872.png)

![2-(4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)ethyl]amino}phenyl)acetonitrile](/img/structure/B3015874.png)
![N-[(3-bromophenyl)methyl]-N-methylaniline](/img/structure/B3015878.png)